molecular formula C14H8FNO2 B6364503 2-(3-Cyanophenyl)-5-fluorobenzoic acid, 95% CAS No. 1183275-64-0

2-(3-Cyanophenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6364503
CAS RN: 1183275-64-0
M. Wt: 241.22 g/mol
InChI Key: FNJQOSHFWRXYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Cyanophenyl)-5-fluorobenzoic acid (hereafter referred to as 5-FBA) is an organic compound with the chemical formula C10H6FNO2. It is a colorless solid, soluble in organic solvents, and has a melting point of 97-99°C. 5-FBA is a versatile chemical reagent that is widely used in organic synthesis, biochemistry, and pharmacology. It has been used in the synthesis of a variety of molecules, including fluorescent dyes, biological probes, and drugs.

Scientific Research Applications

5-FBA has a variety of uses in scientific research. It has been used in the synthesis of fluorescent dyes and biological probes, as well as in the synthesis of drugs and other pharmaceuticals. It has also been used in the synthesis of compounds for use in molecular biology, biochemistry, and pharmacology. Additionally, 5-FBA has been used in the synthesis of drugs for the treatment of cancer, diabetes, and other diseases.

Mechanism of Action

5-FBA acts as a nucleophilic reagent, meaning it is able to react with other molecules in order to form new compounds. The reaction of 5-FBA with other molecules typically involves the formation of a covalent bond between the 5-FBA molecule and the other molecule. This covalent bond is formed when the electron-rich 5-FBA molecule donates electrons to the other molecule, forming a new covalent bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FBA are largely unknown. However, it has been suggested that 5-FBA may have antioxidant and anti-inflammatory effects. Additionally, 5-FBA has been found to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-FBA in lab experiments is its versatility. It can be used to synthesize a wide range of compounds, including fluorescent dyes, biological probes, and drugs. Additionally, 5-FBA is relatively easy to work with and is inexpensive. However, 5-FBA is toxic and should be handled with care. Additionally, the reaction of 5-FBA with other molecules is relatively slow, so it may not be suitable for some applications.

Future Directions

There are a number of potential future directions for research involving 5-FBA. These include further research into its biochemical and physiological effects, as well as research into its potential therapeutic applications. Additionally, further research into the synthesis of compounds using 5-FBA could lead to the development of new and improved drugs and other compounds. Finally, research into the use of 5-FBA in the synthesis of fluorescent dyes and biological probes could lead to the development of new and improved imaging and detection techniques.

Synthesis Methods

5-FBA is synthesized from the reaction of 3-cyanophenol and 5-fluorobenzoic acid in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere at a temperature of 80-90°C. The product is then purified by recrystallization or column chromatography.

properties

IUPAC Name

2-(3-cyanophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-11-4-5-12(13(7-11)14(17)18)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJQOSHFWRXYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681136
Record name 3'-Cyano-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1183275-64-0
Record name 3'-Cyano-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.